molecular formula C13H12N4O B271470 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one

3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one

Cat. No. B271470
M. Wt: 240.26 g/mol
InChI Key: NJGZWVNFGXCFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one is a chemical compound that belongs to the class of pyrazolopyridine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, it has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one in lab experiments is its potential as an anticancer and anti-inflammatory agent. Additionally, its synthesis is relatively straightforward, and it can be obtained in good yield. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways it targets. Additionally, further studies could be conducted to optimize its efficacy and bioavailability, potentially leading to the development of a new anticancer or anti-inflammatory drug. Finally, studies could also be conducted to investigate its potential as an antioxidant agent and its ability to prevent oxidative stress-related diseases.

Synthesis Methods

The synthesis of 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one involves the reaction of 4-methylphenylhydrazine with 4-oxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-3-carbonitrile in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.

Scientific Research Applications

3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.

properties

Product Name

3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C13H12N4O/c1-7-2-4-8(5-3-7)9-6-10-11(13(18)15-9)12(14)17-16-10/h2-6,16-17H,14H2,1H3

InChI Key

NJGZWVNFGXCFFT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)C3=C(NNC3=C2)N

SMILES

CC1=CC=C(C=C1)C2=NC(=O)C3=C(NNC3=C2)N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C3=C(NNC3=C2)N

Origin of Product

United States

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